3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid
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Overview
Description
3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a compound that combines the structural features of an oxazolidinone and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminobutyl group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the oxazolidinone can be reacted with 3-aminobutylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Enzymatic methods can also be employed for the preparation of specific enantiomers of the compound, ensuring high stereoselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminobutyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxazolidinone ring can be reduced to form more saturated heterocycles.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the oxazolidinone ring can produce saturated heterocycles .
Scientific Research Applications
3-(3-Aminobutyl)-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit aminopeptidase A by binding to its active site, thereby blocking the formation of angiotensin III and reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is similar in that it contains an amino group and is used in surface functionalization.
Glycyrrhetinic acid derivatives: These compounds have similar applications in drug development and biological studies.
Uniqueness
3-(3-Aminobutyl)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and an aminobutyl group, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(3-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c1-6(8)2-3-9-4-5-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQAOZRCYYBMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOC1=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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